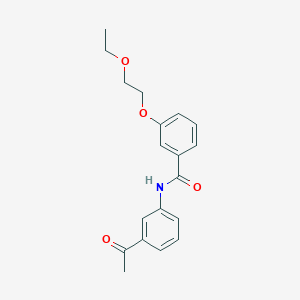
N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea, also known as DPTU, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. DPTU belongs to the class of thiourea derivatives and has a unique molecular structure that makes it a promising candidate for a wide range of scientific research.
作用機序
The mechanism of action of N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea is complex and not fully understood. It is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea has also been shown to interact with various cellular targets, such as enzymes and receptors, which may contribute to its diverse biological activities.
Biochemical and Physiological Effects:
N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea has been shown to have a wide range of biochemical and physiological effects. In medicine, it has been shown to possess anti-inflammatory and antioxidant properties, which may help to reduce oxidative stress and inflammation in the body. It has also been shown to have anticancer properties, which may help to inhibit the growth and spread of cancer cells.
In agriculture, N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea has been shown to enhance plant growth and increase crop yield. It has also been shown to have a protective effect against plant pathogens and environmental stressors, such as drought and salinity.
実験室実験の利点と制限
One of the main advantages of using N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea in lab experiments is its unique molecular structure, which allows it to interact with a wide range of cellular targets. It is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research.
However, one of the limitations of using N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea in lab experiments is its potential toxicity. While it has been shown to be safe at low concentrations, higher concentrations may cause adverse effects on cell viability and function. It is also important to note that the biological effects of N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea may vary depending on the specific cell type and experimental conditions used.
将来の方向性
There are many potential future directions for research on N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea. In medicine, further studies are needed to determine its potential as a treatment for neurodegenerative disorders and other diseases. In agriculture, more research is needed to determine the optimal concentrations and application methods for enhancing plant growth and protecting against environmental stressors.
In environmental science, future studies could focus on the development of new water treatment methods using N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea, as well as its potential use in other environmental applications. Overall, the unique molecular structure and diverse biological activities of N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea make it a promising candidate for future scientific research.
合成法
The synthesis of N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea involves the reaction of 2,3-diphenylquinoxaline with thiourea and 2-chloroethanol in the presence of a catalyst, such as potassium carbonate. The reaction takes place under mild conditions and yields a high purity product that can be further purified using recrystallization.
科学的研究の応用
N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea has been extensively studied for its potential applications in various scientific research fields. In medicine, N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
In agriculture, N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea has been studied for its ability to enhance plant growth and increase crop yield. It has also been shown to have a protective effect against plant pathogens and environmental stressors, such as drought and salinity.
In environmental science, N'-(2,3-diphenyl-6-quinoxalinyl)-N-(2-hydroxyethyl)-N-phenylthiourea has been investigated for its potential use as a water treatment agent. It has been shown to effectively remove heavy metals and organic pollutants from contaminated water sources.
特性
IUPAC Name |
3-(2,3-diphenylquinoxalin-6-yl)-1-(2-hydroxyethyl)-1-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4OS/c34-19-18-33(24-14-8-3-9-15-24)29(35)30-23-16-17-25-26(20-23)32-28(22-12-6-2-7-13-22)27(31-25)21-10-4-1-5-11-21/h1-17,20,34H,18-19H2,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWRSBVUOALJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=S)N(CCO)C4=CC=CC=C4)N=C2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4,7-dimethyl-2-quinazolinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5225647.png)


![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5225685.png)
![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5225686.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]acrylonitrile](/img/structure/B5225693.png)

![1,1'-[1,5-pentanediylbis(oxy)]dinaphthalene](/img/structure/B5225713.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide](/img/structure/B5225718.png)


![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5225745.png)
